molecular formula C7H5N2NaO4 B11763037 sodium;5-amino-2-nitrobenzoate

sodium;5-amino-2-nitrobenzoate

Cat. No.: B11763037
M. Wt: 204.12 g/mol
InChI Key: VEVFYAJANVJKSY-UHFFFAOYSA-M
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Description

Sodium;5-amino-2-nitrobenzoate is a chemical compound with the molecular formula C7H5N2NaO4. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the nitro group at the 2nd carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-amino-2-nitrobenzoate typically involves the nitration of 5-aminobenzoic acid. The reaction is carried out by treating 5-aminobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-amino-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-amino-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with phenols or amines.

Major Products

    Reduction: The major product is 5-amino-2-aminobenzoate.

    Substitution: The major products depend on the coupling partner, resulting in various azo compounds.

Scientific Research Applications

Sodium;5-amino-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;5-amino-2-nitrobenzoate involves its interaction with specific enzymes and molecular targets. For example, in enzymatic assays, it acts as a substrate for gamma-glutamyltransferase, where it is converted to 5-amino-2-nitrobenzoate . This conversion can be measured spectrophotometrically, providing insights into enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-nitrobenzoic acid: The parent compound without the sodium salt.

    2-Nitrobenzoic acid: A similar compound with the nitro group at the 2nd position but without the amino group.

    3-Nitrobenzoic acid: Another isomer with the nitro group at the 3rd position.

Uniqueness

Sodium;5-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoic acid ring, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it more suitable for various applications in aqueous environments.

Properties

Molecular Formula

C7H5N2NaO4

Molecular Weight

204.12 g/mol

IUPAC Name

sodium;5-amino-2-nitrobenzoate

InChI

InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1

InChI Key

VEVFYAJANVJKSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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